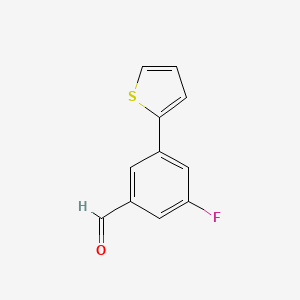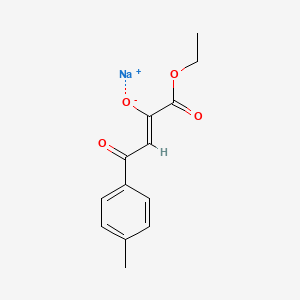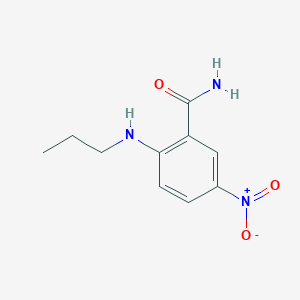
5-Nitro-2-(propylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-(propylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group at the 5-position and a propylamino group at the 2-position on the benzamide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(propylamino)benzamide typically involves the nitration of 2-(propylamino)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-(propylamino)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The propylamino group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-2-(propylamino)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the propylamino group.
Applications De Recherche Scientifique
5-Nitro-2-(propylamino)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-(propylamino)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The nitro group plays a crucial role in its reactivity, allowing it to form reactive intermediates that interact with cellular components. The propylamino group enhances its binding affinity to target molecules, thereby increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-(3-phenylpropylamino)benzoic acid: Similar in structure but with a phenylpropylamino group instead of a propylamino group.
5-Nitro-2-(methylamino)benzamide: Contains a methylamino group instead of a propylamino group.
5-Nitro-2-(ethylamino)benzamide: Contains an ethylamino group instead of a propylamino group.
Uniqueness
5-Nitro-2-(propylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylamino group enhances its lipophilicity, potentially improving its ability to cross biological membranes. This makes it a promising candidate for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H13N3O3 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
5-nitro-2-(propylamino)benzamide |
InChI |
InChI=1S/C10H13N3O3/c1-2-5-12-9-4-3-7(13(15)16)6-8(9)10(11)14/h3-4,6,12H,2,5H2,1H3,(H2,11,14) |
Clé InChI |
ZCTZYXHTDRDNLE-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B15340587.png)

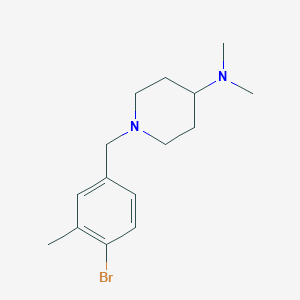
![Methyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B15340609.png)

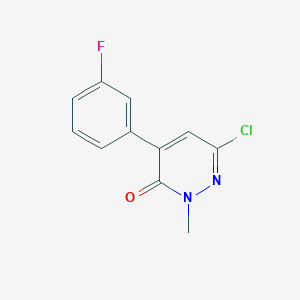
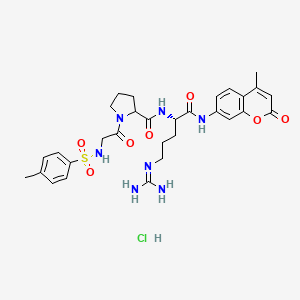
![1,2,5,10-Tetramethylindeno[2,1-a]indene](/img/structure/B15340655.png)
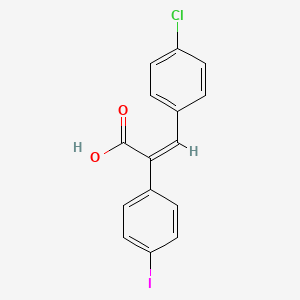
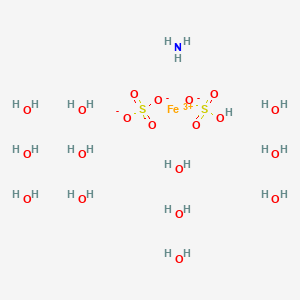
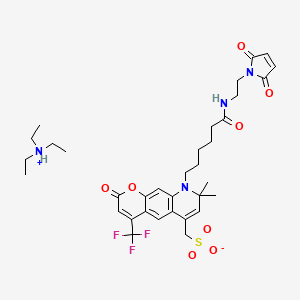
![3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B15340693.png)
